molecular formula C23H20ClN5OS2 B3013803 N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1189699-23-7

N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B3013803
CAS RN: 1189699-23-7
M. Wt: 482.02
InChI Key: JOFUZMYTYHVEDQ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H20ClN5OS2 and its molecular weight is 482.02. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide belongs to a class of compounds that are of significant interest in the field of medicinal chemistry due to their potential biological activities. Research has focused on the synthesis and characterization of similar compounds, highlighting their relevance in developing new pharmaceuticals. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the intricate chemical processes involved in creating compounds with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial Activity

The antibacterial properties of related compounds have been a significant area of study. For example, the synthesis and characterization of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage as potent antibacterial agents indicate the potential of these compounds to act against various bacterial strains. This research contributes to the ongoing search for new antibacterial agents capable of addressing the challenge of antibiotic resistance (Bhoi, Borad, Parmar, & Patel, 2015).

Antimicrobial and Antitubercular Activities

The development of compounds with antimicrobial and antitubercular activities is another critical area of research. The synthesis and evaluation of new pyrimidine-azitidinone analogues for their antioxidant, in vitro antimicrobial, and antitubercular activities highlight the role of these compounds in combating infectious diseases. Such studies are crucial for discovering new treatments for tuberculosis and other microbial infections (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Anticancer Activity

Exploring the anticancer potential of chemical compounds remains a significant focus of scientific research. The cytotoxic activity of some novel sulfonamide derivatives showcases the potential of chemical compounds in cancer treatment. By synthesizing and testing these compounds against cancer cell lines, researchers can identify promising candidates for further development into effective anticancer drugs (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5OS2/c24-18-8-4-3-6-16(18)11-25-19(30)13-31-22-20-21(26-14-27-22)28-23(32-20)29-10-9-15-5-1-2-7-17(15)12-29/h1-8,14H,9-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFUZMYTYHVEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=NC=N4)SCC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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